3-Hydroxy-5-phosphonopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-phosphonopentanoic acid is a chemical compound known for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is significant in neuropharmacology and neurochemistry due to its ability to inhibit the activity of NMDA receptors, which are involved in synaptic plasticity and memory function .
Preparation Methods
The synthesis of 3-Hydroxy-5-phosphonopentanoic acid typically involves the reaction of appropriate phosphonate esters with hydroxyl-containing precursors under controlled conditions. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired scale and application .
Chemical Reactions Analysis
3-Hydroxy-5-phosphonopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into alcohols or other reduced forms.
Substitution: Common reagents for substitution reactions include halides and other nucleophiles, leading to the formation of substituted phosphonopentanoic acids. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Hydroxy-5-phosphonopentanoic acid is widely used in scientific research, particularly in the fields of:
Neuropharmacology: As an NMDA receptor antagonist, it is used to study synaptic plasticity, memory, and neurodegenerative diseases.
Biochemistry: It helps in understanding the biochemical pathways involving NMDA receptors and their role in cellular signaling.
Medicine: Potential therapeutic applications include the treatment of chronic pain and neurodegenerative disorders by modulating NMDA receptor activity.
Industry: It may be used in the development of pharmaceuticals and other chemical products that target NMDA receptors
Mechanism of Action
The primary mechanism of action of 3-Hydroxy-5-phosphonopentanoic acid involves its binding to the NMDA receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and memory formation. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium signaling and synaptic transmission .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-5-phosphonopentanoic acid include:
2-Amino-5-phosphonopentanoic acid (AP5): Another NMDA receptor antagonist with similar inhibitory effects.
N-Methyl-D-aspartate (NMDA): An agonist of the NMDA receptor, used to study receptor activation.
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA): An agonist of AMPA receptors, which are also involved in synaptic transmission but have different receptor targets. The uniqueness of this compound lies in its specific antagonistic action on NMDA receptors, making it a valuable tool in neuropharmacological research
Properties
CAS No. |
189561-26-0 |
---|---|
Molecular Formula |
C5H11O6P |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
3-hydroxy-5-phosphonopentanoic acid |
InChI |
InChI=1S/C5H11O6P/c6-4(3-5(7)8)1-2-12(9,10)11/h4,6H,1-3H2,(H,7,8)(H2,9,10,11) |
InChI Key |
GEKINUGJPALSJT-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.